RuPhos-Pd-G3 GT capsule

Description

Historical Context of Buchwald Palladacycle Precatalysts

The journey to the highly efficient third-generation (G3) precatalysts began with the pioneering work on palladacycles. In 1995, the synthesis and application of a palladacycle derived from the cyclometallation of P(o-tol)3 with palladium acetate (B1210297) marked a significant milestone. psu.edu This initial discovery demonstrated the immense potential of palladacylic precatalysts in catalysis, particularly in Heck coupling reactions, achieving unprecedented turnover numbers. psu.edu This breakthrough sparked considerable interest in the development of new palladacycle precatalysts for various cross-coupling reactions. psu.edu

Early palladacycles, while effective, often required an external additive or a full catalytic cycle to become activated. psu.edumdpi.com The first-generation (G1) Buchwald precatalysts, introduced in 2008, represented a significant step forward by allowing for the generation of the active Pd(0) species through simple deprotonation with a base, even at low temperatures. sigmaaldrich.comsigmaaldrich-jp.com These G1 precatalysts utilized a phenethylamine-based backbone. sigmaaldrich.comsigmaaldrich.com

Classification and Evolution of Third Generation (G3) Buchwald Precatalysts

The evolution of Buchwald precatalysts has been marked by continuous improvements in their design and performance. sigmaaldrich.com The second-generation (G2) precatalysts, developed in 2010, replaced the phenethylamine (B48288) backbone of the G1 complexes with a 2-aminobiphenyl-based ligand. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com This modification enabled the formation of the active Pd(0) species at room temperature using milder bases like phosphates or carbonates, expanding the scope of their application, particularly in Suzuki-Miyaura couplings. sigmaaldrich.comsigmaaldrich.com

However, both G1 and G2 precatalysts had limitations in their synthesis and the breadth of their applications. sigmaaldrich.comsigmaaldrich-jp.com A pivotal advancement came with the development of the third-generation (G3) precatalysts in 2013. sigmaaldrich-jp.comnih.gov The key innovation in G3 precatalysts was the replacement of the chloride ligand with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (OMs) group. sigmaaldrich.comsigmaaldrich.com This structural change resulted in several key advantages:

Accommodation of Bulky Ligands: The G3 architecture can accommodate very bulky and sterically demanding phosphine (B1218219) ligands, such as the RuPhos and BrettPhos families. sigmaaldrich.comsigmaaldrich.com

Enhanced Stability: G3 precatalysts exhibit remarkable air, moisture, and thermal stability, along with a long life in solution. sigmaaldrich.cnchemicalbook.insigmaaldrich.com

Improved Solubility: They are highly soluble in a wide range of common organic solvents. sigmaaldrich.cnchemicalbook.insigmaaldrich.com

Efficient Activation: The activation of G3 precatalysts to the active LPd(0) species is highly efficient and occurs via reductive elimination of a carbazole (B46965) byproduct upon treatment with a base. sigmaaldrich.comsigmaaldrich.com

The general structure of a G3 Buchwald precatalyst consists of a palladium center, the specific biarylphosphine ligand (like RuPhos), a deprotonated 2-aminobiphenyl (B1664054) fragment, and the methanesulfonate anion. nih.govnih.govresearchgate.net This design ensures a well-defined 1:1 ligand-to-palladium ratio, leading to more predictable and reproducible catalytic activity. sigmaaldrich.cnchemicalbook.insigmaaldrich.com

Further evolution led to fourth-generation (G4) precatalysts, where the amino group of the biphenyl (B1667301) backbone is methylated. sigmaaldrich-jp.comsigmaaldrich.com This modification was designed to address potential issues with the carbazole byproduct generated from G3 precatalysts, which in some cases could inhibit catalysis. sigmaaldrich.comnih.gov

Table 1: Evolution of Buchwald Precatalysts

| Generation | Year of Disclosure | Key Structural Feature | Activation Conditions | Advantages |

|---|---|---|---|---|

| First (G1) | 2008 | Phenethylamine-based backbone, chloride ligand | Deprotonation with a base (can require strong bases or elevated temperatures) | Easier generation of active Pd(0) compared to traditional sources |

| Second (G2) | 2010 | 2-Aminobiphenyl backbone, chloride ligand | Room temperature activation with weak bases (phosphates, carbonates) | Milder activation conditions, broader applicability |

| Third (G3) | 2013 | 2-Aminobiphenyl backbone, methanesulfonate (OMs) ligand | Base-induced reductive elimination | Accommodates bulky ligands, enhanced stability and solubility, efficient activation |

| Fourth (G4) | 2014 | N-methylated 2-aminobiphenyl backbone, methanesulfonate (OMs) ligand | Base-induced reductive elimination | Avoids carbazole byproduct, higher solubility |

Significance of RuPhos-Pd-G3 in Advancing Synthetic Organic Chemistry

The RuPhos-Pd-G3 precatalyst, a specific and highly effective member of the G3 family, has had a profound impact on synthetic organic chemistry. sigmaaldrich.cnchemicalbook.innbinno.com Its significance lies in its ability to facilitate a wide array of challenging cross-coupling reactions with high efficiency and broad functional group tolerance. sigmaaldrich.cnchemicalbook.insigmaaldrich.com

The RuPhos ligand (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) itself is crucial to the catalyst's performance. nih.govnih.gov The combination of the bulky dicyclohexylphosphino group and the diisopropoxy substituents on the biphenyl backbone creates a unique steric and electronic environment around the palladium center. nih.govacs.org This structure is particularly effective in promoting challenging C-N bond formations (Buchwald-Hartwig amination). rsc.orgresearchgate.netbeilstein-journals.org

Key contributions of RuPhos-Pd-G3 include:

Broad Reaction Scope: It is a versatile catalyst for numerous cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Sonogashira, Negishi, and Stille couplings. sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com This versatility allows for the formation of C-C, C-N, C-O, C-S, C-F, and C-CF3 bonds. sigmaaldrich.cnchemicalbook.insigmaaldrich.com

High Catalytic Activity: RuPhos-Pd-G3 often requires lower catalyst loadings and shorter reaction times compared to previous generation catalysts. sigmaaldrich.cnchemicalbook.insigmaaldrich.com

Applications in Complex Synthesis: Its robustness and reliability have made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nbinno.comchemimpex.com For instance, it has been successfully used in the synthesis of 1,5-disubstituted tetrazoles and in Suzuki-Miyaura catalyst-transfer polycondensation for creating conjugated polymers. chemicalbook.insigmaaldrich.comscientificlabs.ieresearchgate.net

Facilitating Challenging Couplings: The unique properties of the RuPhos ligand enable difficult couplings, such as those involving sterically hindered substrates or weakly nucleophilic amines. nih.govrsc.org

The development of the GT (Gel-Type) capsule form of RuPhos-Pd-G3 further enhances its practical utility by providing a convenient, pre-weighed, and easily dosable format, which is particularly beneficial for high-throughput screening and process development. sigmaaldrich.comsigmaaldrich.cn

Table 2: Properties of RuPhos-Pd-G3

| Property | Description | Reference |

|---|---|---|

| CAS Number | 1445085-77-7 | sigmaaldrich.cnsigmaaldrich.com |

| Molecular Formula | C43H56NO5PPdS | sigmaaldrich.comsigmaaldrich.cn |

| Molecular Weight | 836.37 g/mol | sigmaaldrich.comsigmaaldrich.cn |

| Appearance | Solid, white powder | chemicalbook.in |

| Melting Point | 188-196 °C (decomposition) | sigmaaldrich.cnsigmaaldrich.com |

| Key Features | Air, moisture, and thermally stable; highly soluble in common organic solvents | sigmaaldrich.cnchemicalbook.insigmaaldrich.com |

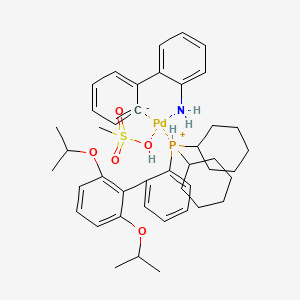

Structure

2D Structure

Properties

Molecular Formula |

C43H58NO5PPdS |

|---|---|

Molecular Weight |

838.4 g/mol |

IUPAC Name |

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium;2-phenylaniline |

InChI |

InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1 |

InChI Key |

GYTUQNMMIUJBSP-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Origin of Product |

United States |

Structural Characteristics and Ligand Design Principles of Ruphos Pd G3

Architecture of the RuPhos Ligand (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

The RuPhos ligand is a cornerstone of the RuPhos-Pd-G3 precatalyst, belonging to the class of bulky, electron-rich biaryl phosphine (B1218219) ligands developed by the Buchwald group. Its formal name is 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl. chemicalbook.com The unique architecture of this ligand is a key determinant of the catalyst's stability and reactivity. chemimpex.com

Role of Biphenyl (B1667301) Backbone and Diisopropyl Substitution

The biphenyl backbone of the RuPhos ligand provides a rigid and sterically demanding framework. nih.gov This structural feature is crucial for promoting the monoligation of the palladium center, which is believed to be the catalytically active species in many cross-coupling reactions. collectionscanada.gc.ca The rigidity of the biphenyl scaffold helps to maintain an optimal geometry for the catalytic cycle.

Steric and Electronic Contributions of the Phosphine Moiety

The dicyclohexylphosphino group is a defining feature of the RuPhos ligand, contributing significantly to both its steric bulk and electronic properties. chemimpex.com The two cyclohexyl rings create a large steric footprint around the phosphorus atom. This bulkiness is instrumental in accelerating the rate of reductive elimination, a critical step for product formation and catalyst turnover. eie.gr

From an electronic standpoint, the dicyclohexylphosphino moiety is a strong electron donor. libretexts.org This high electron density on the phosphorus atom is transferred to the palladium center, making the metal more nucleophilic and thus more reactive towards oxidative addition with aryl halides and other electrophiles. The combination of significant steric hindrance and strong electron-donating ability makes the RuPhos ligand highly effective in a wide range of challenging cross-coupling reactions. nih.gov

Palladium Coordination Environment within the G3 Precatalyst Structure

In the RuPhos-Pd-G3 precatalyst, the palladium(II) center is coordinated in a square-planar geometry. The coordination sphere includes the RuPhos ligand, a 2-aminobiphenyl (B1664054) fragment, and a methanesulfonate (B1217627) anion. chemicalbook.comchemscene.com The RuPhos ligand binds to the palladium through its phosphorus atom. nih.gov The 2-aminobiphenyl group is a key component of the G3 precatalyst design, facilitating the in-situ generation of the active Pd(0) species. sigmaaldrich.comnih.govrsc.org Upon activation with a base, the 2-aminobiphenyl moiety undergoes reductive elimination to form carbazole (B46965), leaving behind the active LPd(0) catalyst. sigmaaldrich.com

Influence of the Methanesulfonate Counterion on Stability and Reactivity

The third-generation (G3) Buchwald precatalysts feature a methanesulfonate (OMs) counterion, a significant improvement over the chloride anion found in earlier generations. sigmaaldrich.comnih.govsigmaaldrich-jp.com The methanesulfonate group is a more electron-withdrawing and non-coordinating anion compared to chloride. sigmaaldrich.comsigmaaldrich-jp.com This has several beneficial effects on the precatalyst's properties.

The non-coordinating nature of the methanesulfonate anion leads to a more stable precatalyst in solution. sigmaaldrich.comnih.gov It also allows for the accommodation of very bulky ligands like RuPhos. sigmaaldrich.comsigmaaldrich-jp.com From a reactivity standpoint, the electron-withdrawing character of the methanesulfonate facilitates the generation of the active Pd(0) species. sigmaaldrich.com This leads to faster reaction times and allows for lower catalyst loadings. The enhanced solubility of the G3 precatalysts in a wider range of organic solvents is another advantage conferred by the methanesulfonate counterion. sigmaaldrich-jp.com

Chirality and Potential for Enantioselective Catalysis

The RuPhos ligand itself is chiral due to the atropisomerism of the biphenyl backbone. nbinno.com This inherent chirality presents the potential for its application in enantioselective catalysis, where the goal is to produce a specific enantiomer of a chiral product. nbinno.com While RuPhos-Pd-G3 is primarily used for its high activity in general cross-coupling reactions, the chiral nature of the ligand opens up possibilities for its use in asymmetric transformations. nbinno.com The synthesis of enantiopure biaryl compounds is a notable application where the chirality of the ligand plays a crucial role. nbinno.com

Table of Physicochemical Properties of RuPhos-Pd-G3

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₅₆NO₅PPdS |

| Molecular Weight | 836.37 g/mol chemimpex.comchemscene.combiosynth.com |

| Appearance | White to earthy yellow or greyish green powder chemicalbook.comchemimpex.com |

| Melting Point | 188-196 °C (decomposition) chemicalbook.comchemimpex.com |

| CAS Number | 1445085-77-7 chemicalbook.comchemimpex.comchemscene.com |

Table of Compound Names

| Compound Name |

|---|

| RuPhos-Pd-G3 |

| (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate |

| Methanesulfonato(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) |

| RuPhos |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |

| Palladium |

| Methanesulfonate |

Synthetic Methodologies and Precatalyst Development

General Synthetic Routes to Third Generation Buchwald Precatalysts

The general synthesis of third-generation (G3) Buchwald precatalysts, including RuPhos-Pd-G3, involves the reaction of a palladium(II) precursor with the corresponding biarylphosphine ligand. researchgate.netsigmaaldrich.com These precatalysts are characterized by a palladacycle structure with a methanesulfonate (B1217627) (OMs) counter-ion, which contributes to their high stability and activity. sigmaaldrich.com

The synthesis typically starts from a palladium(II) salt, which reacts with 2-aminobiphenyl (B1664054) to form a dimeric palladium complex. This intermediate then reacts with the specific phosphine (B1218219) ligand, in this case, RuPhos, to yield the final G3 precatalyst. researchgate.netresearchgate.net The use of a methanesulfonate salt is a key feature of G3 precatalysts, as it leads to more versatile and stable catalysts compared to earlier generations. sigmaaldrich.com

A general synthetic scheme is as follows:

Formation of the dimeric palladacycle precursor, [Pd(ABP)(OMs)]2, where ABP is the fragment of C-deprotonated 2-aminobiphenyl. researchgate.net

Reaction of the dimeric precursor with the RuPhos ligand to yield the monomeric RuPhos-Pd-G3 complex. researchgate.netdoaj.org

This route allows for the reliable production of various G3 precatalysts by simply changing the phosphine ligand. researchgate.net

Multigram Scale Synthesis Procedures for RuPhos-Pd-G3

The demand for RuPhos-Pd-G3 in larger-scale applications has necessitated the development of robust multigram synthesis protocols. doaj.orgenamine.net A modified procedure for the multigram synthesis of RuPhos-Pd-G3 has been reported, enabling the production of up to 50 grams in a single run. doaj.orgenamine.net

The procedure generally follows the principles of the smaller-scale synthesis but is optimized for larger quantities. doaj.org Key considerations for a successful multigram synthesis include efficient stirring, temperature control, and the safe handling of reagents and solvents. The reaction is typically carried out in a suitable solvent like dioxane. acs.org

Table 1: Example of a Multigram Scale Synthesis of RuPhos-Pd-G3

| Reagent | Molar Equivalent |

|---|---|

| [Pd(ABP)(OMs)]₂ | 1.0 |

| RuPhos | 2.2 |

This table is a simplified representation of a typical reaction setup.

Isolation and Purification Techniques for Precatalyst Synthesis

The isolation and purification of RuPhos-Pd-G3 are crucial steps to ensure high purity and catalytic activity. Common methods for purification of coordination compounds are often not effective for Buchwald precatalysts due to their sensitivity to air and heat. researchgate.net

A typical workup procedure involves the following steps:

Filtration: After the reaction is complete, the crude product is often filtered to remove any insoluble byproducts.

Solvent Removal: The solvent is removed under reduced pressure.

Washing/Trituration: The resulting solid is washed or triturated with a non-polar solvent, such as n-hexane, to remove unreacted starting materials and other organic impurities. enamine.net

Drying: The purified product is then dried under vacuum to remove any residual solvents.

It is important to avoid purification techniques that involve high temperatures or prolonged exposure to air, which can lead to decomposition of the precatalyst. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation (e.g., ¹H-NMR, ³¹P-NMR, X-ray Diffraction)

The structural elucidation of RuPhos-Pd-G3 is accomplished through a combination of advanced spectroscopic techniques. enamine.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ³¹P-NMR are indispensable tools for confirming the structure and purity of the precatalyst. enamine.netnih.gov

¹H-NMR: Provides information about the proton environment in the molecule, allowing for the identification of the aminobiphenyl and RuPhos ligand fragments. researchgate.netdoaj.org

³¹P-NMR: Is particularly useful for confirming the coordination of the phosphine ligand to the palladium center. A single peak in the ³¹P-NMR spectrum is indicative of a single phosphorus-containing species in solution. researchgate.netdoaj.org

X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure of RuPhos-Pd-G3. mdpi.com It reveals the coordination geometry around the palladium center, bond lengths, and angles, confirming the palladacycle structure and the coordination of the RuPhos ligand. mdpi.com The molecular structure of the RuPhos-Pd-G3 complex shows the palladium ion in a square planar C₂PN donor set. mdpi.com

Table 2: Spectroscopic Data for RuPhos-Pd-G3

| Technique | Key Observances |

|---|---|

| ¹H-NMR | Characteristic signals for the aromatic protons of the biphenyl (B1667301) backbone and the aliphatic protons of the dicyclohexyl and diisopropoxy groups of the RuPhos ligand. researchgate.net |

| ³¹P-NMR | A single resonance confirming the presence of a single phosphorus environment. researchgate.net |

| X-ray Diffraction | Confirms the square planar geometry around the Pd(II) center and the coordination of the RuPhos ligand and the deprotonated aminobiphenyl. mdpi.com |

Quality Control and Impurity Analysis in Precatalyst Preparation

Ensuring the quality and purity of RuPhos-Pd-G3 is paramount for its consistent performance in catalytic reactions. researchgate.netnih.gov Impurities can act as catalyst poisons or lead to unwanted side reactions. researchgate.net

Common impurities that can be present in samples of RuPhos-Pd-G3 include:

Unreacted starting materials, such as the dimeric palladium precursor. enamine.net

The corresponding phosphine oxide, formed by oxidation of the RuPhos ligand. researchgate.net

Residual solvents from the synthesis and purification process, such as tetrahydrofuran (B95107) (THF) and n-hexane. enamine.net

Other palladium species, such as PdCl₂(RuPhos)₂ if chloride sources are present. researchgate.netdoaj.org

A simple and effective method for routine quality control (QC) is based on ¹H-NMR spectroscopy. researchgate.netdoaj.org By analyzing the ¹H-NMR spectrum, the presence and quantity of common impurities can be determined. enamine.net For example, the presence of unreacted dimer and residual solvents can be quantified by integrating their characteristic signals relative to a known signal of the pure precatalyst. enamine.net This allows for a rapid assessment of the purity of a batch of RuPhos-Pd-G3 before its use in catalysis. nih.gov

Catalytic Activation and Mechanistic Investigations

Mechanisms of Active Palladium(0) Species Generation from RuPhos-Pd-G3

RuPhos-Pd-G3 is a third-generation (G3) Buchwald precatalyst, which is a stable Pd(II) complex. sigmaaldrich.comsigmaaldrich.com These advanced precatalysts are designed to be air- and moisture-stable, offering high solubility in common organic solvents and allowing for the clean and rapid generation of the active LPd(0) species under mild conditions. sigmaaldrich.comsemanticscholar.orgd-nb.info The generation of the catalytically active monoligated Pd(0) species, (RuPhos)Pd(0), is a crucial initiation step that occurs in situ. sigmaaldrich.com

The activation of the RuPhos-Pd-G3 precatalyst proceeds through a base-promoted reductive elimination pathway. sigmaaldrich.com The G3 precatalyst features a carbazole (B46965) ligand derived from deprotonated 2-aminobiphenyl (B1664054), which is bound to the palladium(II) center along with the RuPhos ligand and a mesylate anion. researchgate.net In the presence of a base, the N-H bond of the carbazole moiety is deprotonated, leading to an intermediate that readily undergoes reductive elimination. sigmaaldrich.comsigmaaldrich.com This process releases the carbazole byproduct and generates the highly reactive, coordinatively unsaturated 12-electron (RuPhos)Pd(0) species. acs.org This active catalyst then enters the catalytic cycle. sigmaaldrich.com While this activation can occur at room temperature, higher temperatures may be employed, especially when weaker bases are used, to facilitate the generation of the active species. sigmaaldrich.com It has been noted in studies of Suzuki-Miyaura catalyst-transfer polymerization that the carbazole byproduct can co-crystallize with subsequent intermediates and may have a retarding effect on some cross-coupling reactions. rsc.org

Research has shown the impact of different bases and solvents on reaction outcomes. For instance, in the C,N-cross coupling of 3-bromo-2-aminopyridine with morpholine, the RuPhos-Pd-G3 precatalyst in combination with LiHMDS as the base and dioxane as the solvent provided the highest yield (83%) compared to other ligand/precatalyst systems. nih.gov In studies on the tandem cyclization/coupling of acetylenic active methylenes, potassium phosphate (B84403) in dimethylformamide (DMF) was found to be the optimal combination for related G3 precatalysts, while less polar solvents or strong organic bases gave considerably worse results. semanticscholar.org The high solubility of G3 precatalysts in a wide range of common organic solvents, such as toluene, tetrahydrofuran (B95107) (THF), and dioxane, contributes to their versatility. sigmaaldrich.com

Table 1: Effect of Catalyst System on C,N-Cross Coupling Yield nih.gov

Reaction: 3-bromo-2-aminopyridine with morpholine, using LiHMDS as base in dioxane.

| Catalyst System | Ligand/Precatalyst | Yield (%) |

| In situ | RuPhos (L3) | 71 |

| Precatalyst | RuPhos-Pd-G3 (Pre-L3) | 83 |

| In situ | SPhos (L4) | 76 |

| Precatalyst | SPhos-Pd-G2 | 72 |

| In situ | BINAP (L9) | 71 |

| Precatalyst | BINAP-Pd-G3 | 68 |

Reductive Elimination Pathways

Detailed Mechanistic Cycle Analysis in Palladium-Catalyzed Cross-Couplings

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov Kinetic, computational, and experimental studies have increasingly pointed to the monoligated palladium(0) species, L₁Pd(0), as the most active catalyst, with all three key steps of the cycle involving monoligated palladium intermediates. acs.orgnih.govresearchgate.net The bulky and electron-rich nature of the RuPhos ligand is crucial as it promotes the formation of these coordinatively unsaturated and highly reactive species. nih.govmit.edu

The catalytic cycle begins after the active (RuPhos)Pd(0) species is generated. This species undergoes oxidative addition with an electrophile, typically an aryl halide (Ar-X). evitachem.comnih.gov In this step, the palladium center inserts into the Ar-X bond, changing its oxidation state from Pd(0) to Pd(II) and forming a square planar intermediate, (RuPhos)Pd(Ar)(X). The use of bulky ligands like RuPhos is advantageous because they favor the formation of the monoligated L₁Pd(0) species. acs.org Studies have shown that the oxidative addition to a 12-electron L₁Pd(0) species is significantly faster—by orders of magnitude—than to a 14-electron L₂Pd(0) species. acs.org For bulky phosphines, the transition state involving an L₂Pd species may not even be accessible. acs.org This makes the oxidative addition step highly efficient when using the RuPhos-Pd-G3 precatalyst.

Following oxidative addition, the transmetalation step occurs. In this phase, an organometallic nucleophile (R-M) transfers its organic group (R) to the palladium(II) center, displacing the halide (X). nih.gov For example, in a Suzuki-Miyaura coupling, the organometallic species is an organoboron compound, and the transfer is typically facilitated by a base. rsc.org In a Buchwald-Hartwig amination, the nucleophile is an amine, which first coordinates to the palladium(II) complex. Subsequent deprotonation by a base forms a palladium-amido complex. nih.gov

The steric and electronic properties of the RuPhos ligand play a significant role here. Comprehensive mechanistic investigations suggest that, similar to oxidative addition, the transmetalation step also proceeds via a monoligated L₁Pd(II) intermediate, which is more reactive than a bis-ligated L₂Pd(II) species. acs.org Coordination of the nucleophile can be hindered by a second bulky phosphine (B1218219) ligand, so the dissociation to a monoligated species is key for rapid transmetalation. acs.org In some cases, chelation of the substrate to the palladium center can hinder transmetalation, a challenge that must be overcome by the catalyst system design. nih.gov

The final step of the catalytic cycle is reductive elimination. evitachem.comnih.gov In this stage, the two organic groups coupled to the palladium(II) center—the aryl group from the electrophile and the R group from the nucleophile—form a new C-C or C-heteroatom bond as they are eliminated from the metal center. nih.govnih.gov This process regenerates the active (RuPhos)Pd(0) catalyst, which can then begin a new cycle.

Reductive elimination is generally faster from three-coordinate palladium complexes than from four-coordinate ones. nih.gov The bulky RuPhos ligand promotes the formation of these three-coordinate intermediates, thereby facilitating a rapid reductive elimination. acs.orgnih.gov Mechanistic studies on C-N cross-coupling reactions using various biaryl phosphine ligands, including RuPhos, have indicated that reductive elimination is typically not the rate-limiting step in the cycle for these efficient catalysts. mit.edu However, the electronic properties of the ligand are also important; a study on a RuPhos-BrettPhos hybrid ligand showed that a methoxy (B1213986) substituent at a specific position could slow the rate of reductive elimination. mit.edu

Table 2: Plausible Mechanistic Steps in RuPhos-Pd-G3 Catalysis

| Step | Reactants | Intermediate/Product | Key Features |

| Activation | RuPhos-Pd(II)-G3 Precatalyst, Base | (RuPhos)Pd(0) + Carbazole Byproduct | Base-promoted reductive elimination from Pd(II) precatalyst. sigmaaldrich.com |

| Oxidative Addition | (RuPhos)Pd(0), Aryl Halide (Ar-X) | (RuPhos)Pd(II)(Ar)(X) | Favored by monoligated L₁Pd(0) species; Pd oxidation state changes from 0 to +2. acs.org |

| Transmetalation | (RuPhos)Pd(II)(Ar)(X), Nucleophile (R-M), Base | (RuPhos)Pd(II)(Ar)(R) | Transfer of the 'R' group to palladium, displacing the halide. rsc.org |

| Reductive Elimination | (RuPhos)Pd(II)(Ar)(R) | Product (Ar-R) + (RuPhos)Pd(0) | Formation of the final product and regeneration of the active catalyst. nih.govnih.gov |

Transmetalation and Deprotonation Processes

Identification and Modulation of Rate-Limiting Steps

The modulation of these rate-limiting steps can be achieved by carefully tuning reaction parameters. For example, in a perfluoroalkylative aryloxycarbonylation of alkynes, the reaction temperature and the sequence of reagent addition were found to be critical factors for reaction efficiency. acs.org Similarly, in a tandem cyclization/coupling reaction, increasing the temperature slightly improved the efficiency of the transformation. nih.gov

Computational Chemistry Approaches for Mechanistic Insights (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the detailed mechanisms of reactions catalyzed by RuPhos-Pd-G3 and its analogs. These computational studies provide valuable insights into the structures of intermediates and transition states, as well as the energetics of the catalytic cycle. nih.govresearchgate.net

In the tandem cyclization/coupling of acetylenic active methylenes with aryl bromides, DFT calculations supported a mechanism involving oxidative addition, cyclization, and reductive elimination. nih.govsemanticscholar.org The calculations helped to identify the 5-exo-dig intramolecular nucleophilic addition as the rate-determining step. nih.govsemanticscholar.org Similarly, in a study on the perfluoroalkylative aryloxycarbonylation of alkynes, DFT calculations were used to support the proposed reaction mechanism. acs.orgresearchgate.net

DFT studies have also been employed to understand the oxidative addition of aryl chlorides to monoligated palladium(0) complexes, a crucial step in many cross-coupling reactions. acs.org These calculations have revealed that for bulky phosphine ligands like those in the Buchwald family, the oxidative addition likely proceeds through a 12-electron L1Pd(0) pathway. acs.org Furthermore, computational screening can be integrated with experimental validation to optimize catalyst design and predict substrate compatibility.

Ligand-to-Palladium Ratio Optimization and its Mechanistic Implications

The ratio of the phosphine ligand to the palladium center is a critical parameter that can significantly impact the efficiency and mechanism of a cross-coupling reaction. The use of well-defined precatalysts like RuPhos-Pd-G3, which have a 1:1 ligand-to-palladium ratio, is often advantageous. d-nb.info This stoichiometry facilitates the clean and rapid formation of the catalytically active monoligated Pd(0) species. mdpi.comd-nb.info

For certain reactions, such as the Buchwald-Hartwig amination, adding a slight excess of the phosphine ligand relative to palladium can be beneficial. This is because the amine substrate or product can also act as a ligand for palladium, and an excess of the phosphine ligand can help prevent catalyst deactivation by competing for coordination sites. The optimal ligand-to-palladium ratio is therefore dependent on the specific reaction and substrates involved.

The following table summarizes the impact of different ligand-to-palladium ratios on catalytic activity:

| Ligand:Pd Ratio | Catalyst System | Mechanistic Implication | Outcome |

| 1:1 | RuPhos-Pd-G3 Precatalyst | Facile formation of active L₁Pd(0) species. d-nb.info | High catalytic activity. d-nb.info |

| >1:1 | In situ generated from Pd(0) source and phosphine ligand | Can prevent catalyst deactivation by substrate/product coordination. | Improved yields in certain amination reactions. |

| Variable | In situ generated from Pd(0) source and phosphine ligand | Potential for formation of less active L₂Pd(0) species. acs.org | Can lead to lower or variable catalytic activity. acs.org |

Catalyst Deactivation Pathways and Strategies for Enhanced Turnover

One common deactivation pathway involves the formation of off-cycle, catalytically dormant or inactive palladium species. mit.edu For example, in Buchwald-Hartwig amination reactions, primary amines and N-heteroaromatic substrates can displace the phosphine ligand, leading to the formation of unreactive palladium complexes. mit.edu The choice of a bulky and electron-rich ligand like RuPhos helps to mitigate this by sterically hindering the approach of competing ligands and stabilizing the active catalytic species. mit.edu

Another deactivation route can involve the decomposition of the catalyst itself, particularly at elevated temperatures. This can lead to the formation of palladium black, which has significantly lower catalytic activity. The thermal stability of G3 precatalysts like RuPhos-Pd-G3 makes them more robust in this regard compared to earlier generation catalysts.

Strategies to enhance catalyst turnover and minimize deactivation include:

Ligand Design: The development of bulky and electron-rich phosphine ligands, such as RuPhos, is a key strategy. mit.edu These ligands promote the formation of stable, monoligated palladium complexes and prevent the formation of inactive species. acs.orgmit.edu

Reaction Conditions Optimization: Careful control of reaction parameters like temperature, solvent, and base can significantly impact catalyst stability and lifetime. acs.orgresearchgate.net For instance, lower temperatures were found to increase the turnover number in certain polymerizations by extending the lifetime of the propagating carbene. researchgate.net

Use of Additives: In some cases, the addition of a weakly coordinating species can help to stabilize the active catalyst. researchgate.net

Controlled Polymerization Techniques: In the context of polymerization, techniques like Suzuki-Miyaura Catalyst-Transfer Polymerization (SCTP) using robust precatalysts like RuPhos-Pd-G3 have been shown to provide excellent control and high yields, indicating enhanced catalyst stability and turnover. researchgate.netacs.orgnih.gov

The table below outlines some common catalyst deactivation pathways and strategies to mitigate them:

| Deactivation Pathway | Description | Mitigation Strategy |

| Ligand Displacement | Substrates or products with coordinating functional groups displace the phosphine ligand, forming inactive Pd complexes. mit.edu | Use of bulky, sterically demanding ligands like RuPhos. mit.edu Addition of excess ligand. |

| Thermal Decomposition | Catalyst decomposes at high temperatures to form less active species like palladium black. | Use of thermally stable precatalysts like RuPhos-Pd-G3. Optimization of reaction temperature. researchgate.net |

| Formation of Inactive Dimers | Formation of inactive palladium dimers can occur, reducing the concentration of the active monomeric species. d-nb.info | Use of precatalysts with a 1:1 ligand-to-palladium ratio to favor the formation of the active monomer. d-nb.info |

| Substrate/Base-Mediated Decomposition | Sensitive substrates or strong bases can lead to catalyst decomposition. mit.edu | Judicious choice of base and reaction conditions. mit.edu |

Applications in Polymer Chemistry and Materials Science

Precision Synthesis of Conjugated Polymers via Living Polymerization

RuPhos-Pd-G3 is instrumental in the precision synthesis of conjugated polymers, a class of materials essential for developing high-performance organic opto-electronic devices. researchgate.netrsc.org The catalyst facilitates a "living" polymerization process, which allows for the controlled, sequential addition of monomers. This control is fundamental to defining the polymer's final length, sequence, and architecture, which in turn dictates its properties. researchgate.net

RuPhos-Pd-G3 has been identified as an excellent precatalyst for Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP). nih.govresearchgate.net SCTP is a powerful, chain-growth polymerization method used to create well-defined conjugated polymers. researchgate.net The effectiveness of the RuPhos-Pd-G3 system in SCTP stems from its ability to facilitate a highly efficient catalyst-transfer process. nih.gov This leads to polymers with controlled molecular weights and low dispersity, hallmarks of a living polymerization. researchgate.netresearchgate.net Research has shown that the combination of Buchwald G3 precatalysts like RuPhos-Pd-G3 with specific monomers, such as N-methylimidodiacetic (MIDA)-boronates, is crucial for achieving this high level of control. nih.gov

A significant application of the RuPhos-Pd-G3 catalyst system is in the synthesis of Poly(3-hexylthiophene) (P3HT), one of the most widely studied conjugated polymers for applications in organic electronics. nih.govethz.ch While initial SCTP attempts to create high molecular weight P3HT with good control were not entirely successful, the introduction of slowly hydrolyzed 5-bromo-4-n-hexylthien-2-yl-MIDA-boronate as a monomer, in conjunction with the RuPhos-Pd-G3 precatalyst, marked a significant breakthrough. nih.govmdpi.com This combination allows for the synthesis of P3HT with excellent control over molecular weight, narrow dispersity, and excellent yields exceeding 90%. nih.gov Mechanistic studies revealed that the fast initiation from the Buchwald precatalyst and the suppression of side reactions were key to this success. nih.gov

Table 1: Synthesis of P3HT using RuPhos-Pd-G3 and MIDA-boronate Monomer

| Target DP | Mn ( kg/mol ) | Đ (Mw/Mn) | Yield (%) |

|---|---|---|---|

| 25 | 5.4 | 1.16 | >90 |

| 50 | 9.5 | 1.15 | >90 |

| 75 | 13.9 | 1.12 | >90 |

| 100 | 17.6 | 1.13 | >90 |

Data sourced from studies on SCTP of 3-alkylthiophenes. nih.gov

The RuPhos-Pd-G3 precatalyst has proven to be a versatile tool for the precision synthesis of various donor-acceptor alternating conjugated polymers (DA ACPs). researchgate.netresearchgate.net These materials, which feature alternating electron-donating and electron-accepting units in their backbone, are of great interest for tuning the optoelectronic properties of organic semiconductors. rsc.orgmdpi.com The use of RuPhos-Pd-G3 in living SCTP has overcome previous challenges associated with the controlled polymerization of monomers with strong donor and acceptor characteristics. researchgate.net This method enables the production of DA ACPs with tunable optical band gaps and molecular orbital levels, paving the way for tailored materials for specific electronic applications. researchgate.netnih.gov

A key advantage of using the RuPhos-Pd-G3 catalyst in SCTP is the exceptional control it offers over the polymer's molecular weight (Mn) and dispersity (Đ). researchgate.netnih.gov The "living" nature of the polymerization means that the polymer chain length grows linearly with the monomer-to-initiator ratio, and chain termination events are minimized. nih.gov Research demonstrates that this system consistently produces polymers with narrow dispersity values, often between 1.05 and 1.29. researchgate.netresearchgate.netresearchgate.net This level of precision is critical, as the molecular weight and its distribution profoundly impact the material's processability, morphology, and electronic properties. nih.gov

Table 2: Controlled Polymerization of Various Conjugated Polymers using RuPhos-Pd-G3

| Polymer | Target Mn ( kg/mol ) | Actual Mn ( kg/mol ) | Đ (Mw/Mn) |

|---|---|---|---|

| P3HT | 16.6 | 17.6 | 1.13 |

| DA ACP 1 | 20.5 | 21.3 | 1.15 |

| DA ACP 2 | 41.0 | 43.1 | 1.18 |

| DA ACP 3 | 18.0 | 18.0 | 1.17 |

| DA ACP 4 | 86.9 | 86.9 | 1.22 |

Data compiled from research on SCTP of P3HT and various DA ACPs. researchgate.netnih.govresearchgate.net

The controlled, living characteristics of SCTP when catalyzed by RuPhos-Pd-G3 are particularly well-suited for the synthesis of complex polymer architectures, such as diblock and triblock copolymers. researchgate.net By sequentially adding different monomers to the living polymer chain ends, researchers can construct well-defined block copolymers. nih.gov This capability has been demonstrated through the synthesis of various structures, including P3HT-b-P3EHT and more complex donor-acceptor block copolymers like P3HT-b-PQXTh and PQX-b-P3HT-b-PQXSe. researchgate.netnih.gov The ability to precisely synthesize these block copolymers is essential for creating materials that self-assemble into ordered nanostructures, which is highly desirable for applications like organic photovoltaics. mdpi.com

Control over Molecular Weight and Dispersity

Development of Advanced Materials and Nanomaterials

The precision offered by RuPhos-Pd-G3-catalyzed polymerization is a cornerstone for the rational design and development of advanced materials and nanomaterials. chemimpex.com By enabling chemists to dictate polymer length, composition, and architecture with high fidelity, the catalyst facilitates the creation of materials with specific, pre-determined characteristics. researchgate.netchemimpex.com This includes tailoring properties like conductivity, optical absorption, and solid-state morphology. The resulting well-defined conjugated polymers are integral to advancing a range of technologies, from more efficient solar cells and flexible electronics to sophisticated sensors and organic light-emitting diodes (OLEDs). ethz.chchemimpex.com

Structure Activity Relationship Sar Studies and Ligand Effects

Impact of RuPhos Ligand Structure on Catalytic Efficiency and Selectivity

The structure of the RuPhos ligand (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is engineered to maximize catalytic efficiency in a variety of cross-coupling reactions. Key structural features contribute to its high performance:

Steric Bulk : The ligand features bulky dicyclohexylphosphino and diisopropoxy groups. This steric hindrance is critical for promoting the reductive elimination step, which is often rate-limiting, and for stabilizing the catalytically active monoligated Pd(0) species. The bulk helps to create a coordinatively unsaturated palladium center that readily participates in the catalytic cycle.

Electron-Richness : The dialkylphosphino group makes the ligand electron-rich, which enhances the rate of oxidative addition of aryl halides to the Pd(0) center. This property is a hallmark of the Buchwald family of biarylphosphine ligands. wikipedia.org

Biaryl Backbone : The biphenyl (B1667301) scaffold provides a specific bite angle and conformation that positions the substituents optimally around the palladium center. The ortho-isopropoxy groups on the second phenyl ring play a crucial role in the ligand's effectiveness, influencing both steric and electronic properties. iucr.org

The combination of these features makes RuPhos particularly effective for reactions involving sterically demanding substrates. wikipedia.orgiucr.org For instance, it has shown high catalytic activity in the Negishi cross-coupling of sterically hindered aryl halides and the Buchwald-Hartwig amination of hindered amines. iucr.orgresearchgate.net The ligand's structure allows it to tolerate a wide array of functional groups, contributing to its broad applicability. wikipedia.org DFT (Density Functional Theory) calculations have revealed that for the Pd-RuPhos system, the rate-limiting step in Buchwald-Hartwig amination is reductive elimination. iucr.orgacs.orgnih.gov This is a direct consequence of the ligand's structure, which is designed to facilitate this challenging step.

Comparison of RuPhos-Pd-G3 with Other Buchwald Catalysts (e.g., XPhos, SPhos, BrettPhos, etc.)

The performance of RuPhos-Pd-G3 is best understood in comparison to other prominent Buchwald catalysts. Each ligand imparts distinct properties to the palladium center, making them suitable for different types of transformations.

RuPhos vs. BrettPhos : Density functional theory studies highlight significant differences in the catalytic cycles of Pd-RuPhos and Pd-BrettPhos systems in Buchwald-Hartwig amination. acs.orgnih.gov While both are highly active, their rate-limiting steps differ due to their unique steric and electronic profiles. For Pd-RuPhos, reductive elimination is the rate-limiting step, whereas for Pd-BrettPhos, it is oxidative addition. iucr.orgacs.orgnih.govresearchgate.net This mechanistic divergence leads to differences in substrate preference. Pd-RuPhos often excels with sterically hindered secondary amines, while Pd-BrettPhos can be more effective for primary amines. iucr.orgresearchgate.net A study on a hybrid RuPhos-BrettPhos ligand showed that a methoxy (B1213986) substituent at the C3 position could slow the rate of reductive elimination. mit.edu

RuPhos vs. SPhos : In certain reactions, RuPhos and SPhos exhibit comparable or superior performance. A RuPhos-mediated Suzuki cross-coupling between heteroaryl bromides and secondary alkyltrifluoroborates showed that the RuPhos ligand had superior properties compared to SPhos in this specific reaction. researchgate.net In a systematic study on the methylation of aryl chlorides, both RuPhos Pd G3 and SPhos Pd G3 gave high yields with potassium phosphate (B84403) as the base across electron-deficient, electron-rich, and sterically hindered substrates. nih.gov

RuPhos vs. XPhos : Both RuPhos and XPhos are highly versatile ligands. Mechanistic studies have evaluated the rates of reductive elimination for catalysts based on a range of biaryl ligands including RuPhos, XPhos, SPhos, and BrettPhos. mit.edu The choice between them often depends on the specific substrates and reaction conditions, with each having domains where it performs optimally. The third-generation (G3) precatalysts for both RuPhos and XPhos have been synthesized on a multigram scale, indicating their industrial relevance. researchgate.netnih.gov

| Catalyst System | Key Structural Difference from RuPhos | Rate-Limiting Step (Amination) | Optimal Substrate Type (General) | Reference |

|---|---|---|---|---|

| RuPhos-Pd-G3 | - | Reductive Elimination | Sterically hindered secondary amines, hindered aryl halides | iucr.orgacs.orgnih.gov |

| BrettPhos-Pd-G3 | Methoxy groups on phosphine-bearing ring | Oxidative Addition | Primary amines | iucr.orgacs.orgnih.gov |

| SPhos-Pd-G3 | Methoxy groups instead of isopropoxy groups | Varies | Aryl/heteroaryl chlorides, Suzuki couplings | nih.gov |

| XPhos-Pd-G3 | Triisopropylphenyl group on non-phosphine ring | Varies | Amination of aryl sulfonates, unstable boronic acids | wikipedia.orgmit.edu |

Substrate Scope and Functional Group Tolerance

RuPhos-Pd-G3 is a third-generation Buchwald precatalyst renowned for its broad substrate scope and exceptional functional group tolerance. scientificlabs.comsigmaaldrich.comcenmed.com Its versatility allows for its use in a wide array of cross-coupling reactions to form C-C, C-N, C-O, C-S, C-F, and C-CF3 bonds. sigmaaldrich.comcenmed.com

The catalyst is effective in numerous named reactions, including:

Buchwald-Hartwig Amination sigmaaldrich.commetalor.com

Suzuki-Miyaura Coupling scientificlabs.comsigmaaldrich.commetalor.com

Negishi Coupling wikipedia.orgsigmaaldrich.commetalor.com

Heck Reaction sigmaaldrich.commetalor.com

Sonogashira Coupling sigmaaldrich.commetalor.com

Stille Coupling sigmaaldrich.commetalor.com

Hiyama Coupling sigmaaldrich.commetalor.com

Research has demonstrated the efficacy of RuPhos-based catalysts with challenging substrates that are often problematic for other systems. This includes the coupling of sterically hindered aryl halides and the use of a wide range of amine nucleophiles, from primary and secondary aliphatic amines to anilines. iucr.orgnih.gov The catalyst maintains high activity even in the presence of sensitive functional groups such as esters, nitriles, and enolizable ketones, often requiring only low catalyst loadings. nih.gov It has also proven effective for the trifluoromethylation of aryl chlorides. wikipedia.org This wide applicability makes RuPhos-Pd-G3 a valuable tool in the synthesis of complex molecules like pharmaceuticals and materials. nih.gov

| Reaction Type | Substrate Examples | Key Features/Advantages | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl chlorides/bromides with primary/secondary amines, anilines | Effective for hindered substrates; tolerates esters, nitriles, ketones | iucr.orgnih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids with aryl halides, tosylated olefins, aminothiophenes | Used in catalyst-transfer polycondensation (SCTP) | researchgate.netscientificlabs.comresearchgate.net |

| Negishi Coupling | Organozincs with sterically hindered aryl halides | High tolerance for functional groups | wikipedia.orgresearchgate.net |

| C-CF3 Coupling | Aryl chlorides for trifluoromethylation | Broadens scope of fluorination chemistry | wikipedia.org |

Steric and Electronic Effects in Catalyst Design

The design of the RuPhos ligand is a prime example of how modulating steric and electronic parameters can fine-tune catalyst performance. The enhanced activity of dialkylbiarylphosphine ligands like RuPhos is directly attributed to a combination of these effects. wikipedia.org

Steric Effects : The bulky nature of the RuPhos ligand, conferred by the dicyclohexylphosphino and 2',6'-diisopropoxybiphenyl moieties, is a critical design element. wikipedia.org This steric bulk facilitates the crucial reductive elimination step of the catalytic cycle, which is necessary for product formation and catalyst turnover. iucr.orgresearchgate.net Furthermore, the steric hindrance helps to stabilize the highly reactive 12-electron L-Pd(0) intermediate, which is the active catalytic species. wikipedia.org Studies comparing RuPhos with the less hindered BrettPhos have shown that increasing the steric hindrance of the amine substrate can lower the energy barrier for reductive elimination, which is particularly advantageous for the Pd-RuPhos system where this step is rate-limiting. acs.orgnih.gov

Methodological Advancements and Future Research Trajectories

Strategies for Lower Catalyst Loadings and Reduced Reaction Times

A significant advantage of third-generation (G3) Buchwald precatalysts like RuPhos-Pd-G3 is their ability to operate efficiently at lower catalyst loadings and with shorter reaction times compared to earlier catalyst systems. innospk.comcenmed.comsigmaaldrich.comscientificlabs.com This heightened activity is attributed to the efficient and rapid generation of the active Pd(0) species from the stable precatalyst. cenmed.comsigmaaldrich.comscientificlabs.com

The design of the RuPhos-Pd-G3 complex, featuring an electron-rich and sterically demanding biarylphosphine ligand, facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination. d-nb.info This inherent reactivity allows for high turnover numbers, meaning a single catalyst molecule can facilitate a greater number of transformations, thus reducing the required catalyst amount. innospk.com Research has demonstrated the effectiveness of RuPhos-Pd-G3 in various cross-coupling reactions, achieving high yields with catalyst loadings as low as 1 mol % and, in some optimized cases, even down to 0.05 mol%. d-nb.infoacs.org For instance, in the arylation of certain amines, catalyst loadings have been successfully reduced to as little as 0.01 mol % while still achieving excellent yields. sigmaaldrich.com

The quest for sustainability and cost-effectiveness in chemical synthesis continues to drive research into minimizing palladium usage. Strategies to achieve even lower, parts-per-million (ppm) level catalyst loadings are an active area of investigation, aiming to improve the economic and environmental profile of cross-coupling reactions. acs.org The stability and high activity of RuPhos-Pd-G3 make it a prime candidate for such optimization efforts. mdpi.com

Studies have shown that reaction conditions, including the choice of base and solvent, play a crucial role in optimizing catalyst performance. For example, a highly efficient methylation of aryl chlorides was developed using RuPhos-Pd-G3 with potassium phosphate (B84403) as the base, achieving high yields across a range of substrates. nih.gov The rapid activation of the precatalyst is particularly crucial when dealing with unstable reagents, such as certain boronic acids prone to protodeboronation, where short reaction times are essential for success. sigmaaldrich.com

Table 1: Examples of Reduced Catalyst Loadings with RuPhos-Pd-G3

| Reaction Type | Substrates | Catalyst Loading (mol %) | Key Findings | Reference |

|---|---|---|---|---|

| Perfluoroalkylative Aryloxycarbonylation | Alkynes and Phenyl Formate | 1 | Achieved satisfactory conditions with low catalyst loading. | acs.org |

| Buchwald-Hartwig Amination | Aryl Halides and Amines | 0.05 | Demonstrated applicability in gram-scale applications with very low loadings. | d-nb.info |

| N-Arylation | 4-haloanisoles and Amines | 0.01 | Maintained excellent yields at significantly reduced catalyst concentrations. | sigmaaldrich.com |

High-Throughput Experimentation (HTE) Methodologies in Catalyst Screening

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemistry for rapidly screening numerous reaction conditions to identify optimal parameters. sigmaaldrich.comchemrxiv.org This methodology is particularly valuable for complex transformations like palladium-catalyzed cross-couplings, where the interplay of catalyst, ligand, base, solvent, and temperature can be intricate. mit.edu The development of robust catalysts like RuPhos-Pd-G3, combined with HTE, accelerates the discovery of new and improved synthetic protocols. nih.gov

HTE platforms often utilize automated robotic systems to dispense reagents and set up hundreds or even thousands of reactions in parallel on a micro- or nanoscale. sigmaaldrich.com This approach not only saves significant time and resources but also minimizes the consumption of expensive materials like precious metal catalysts and complex substrates. nih.gov

Use of Catalyst-Coated Substrates (e.g., ChemBeads) for Automated Dispensing

A major challenge in automating HTE is the precise and reliable dispensing of small quantities of solid reagents, which often have different physical properties (e.g., powders, crystals, flowability). nih.gov To overcome this, catalyst-coated substrates, such as ChemBeads, have been developed. nih.gov

ChemBeads are small glass beads (approximately 250 µm in diameter) coated with a thin layer of a solid chemical, such as a catalyst, ligand, or base. The coating is applied through a mechanical acoustic mixing process, where van der Waals forces adhere the solid reagent to the bead's surface without the need for additional chemicals or surfactants. cenmed.com When a solvent is added to the reaction vessel, the catalyst is readily released into the solution.

The key advantage of ChemBeads is that they unify the physical properties of various solids into a single, free-flowing form. nih.gov This allows a robotic dispensing system to be programmed once to handle a wide array of different reagents, significantly simplifying the automation process. This technology enables the accurate dispensing of sub-milligram quantities of catalysts like RuPhos-Pd-G3, making it ideal for the nanomole-scale reactions typical in HTE screens. The use of ChemBeads facilitates the parallel screening of multiple catalysts and conditions, accelerating the optimization of reactions and the discovery of novel reactivity. nih.gov For instance, HTE platforms using ChemBeads have been successfully employed to optimize Suzuki couplings and Buchwald-Hartwig aminations. nih.gov

Table 2: Features of ChemBeads Technology for HTE

| Feature | Description | Benefit for HTE | Reference |

|---|---|---|---|

| Uniform Physical Properties | Solid reagents are coated onto uniform glass beads. | Simplifies automated dispensing with a single robotic program. | nih.gov |

| Accurate Low-Mass Dispensing | Enables precise dispensing of sub-milligram quantities. | Reduces consumption of expensive catalysts and rare substrates. | cenmed.com |

| No Additional Reagents | Coating process relies on physical adhesion (van der Waals forces). | Ensures chemical purity of the dispensed reagent. | medchemexpress.comcenmed.com |

| Solvent-Triggered Release | The coated catalyst dissolves upon contact with reaction solvent. | Ensures the catalyst is available for the reaction. | |

| Manual or Automated Use | Can be dispensed by robotic systems or manually with calibrated scoops. | Offers flexibility for different laboratory setups and scales. | nih.govnih.gov |

Innovations in Catalyst Design and Immobilization for Enhanced Sustainability

The drive towards "green chemistry" has spurred innovations in catalyst design aimed at improving sustainability. chemimpex.com For RuPhos-Pd-G3 and related palladium catalysts, this includes designing systems that are more active (requiring lower loadings), stable, and recyclable. The inherent stability and high activity of G3 precatalysts contribute to more sustainable processes by minimizing waste and enabling reactions under milder conditions. innospk.comchemimpex.com

One area of innovation is the development of fluorinated derivatives of phosphine (B1218219) ligands, which can improve the catalyst's oxidative stability, particularly in aerobic coupling reactions. Another approach involves creating heterobimetallic complexes, where a co-catalyst can accelerate key steps in the catalytic cycle, leading to higher turnover frequencies.

Immobilization of the catalyst on a solid support is a key strategy for enhancing sustainability. Supported catalysts can be easily separated from the reaction mixture by filtration, which simplifies product purification and allows for the catalyst to be recovered and reused over multiple cycles. This reduces the amount of palladium waste, a critical consideration given its cost and environmental impact. While the GT capsule itself provides a convenient dosing form, research into covalently immobilizing RuPhos-type catalysts onto polymers or inorganic supports represents a promising future direction for industrial applications.

Development of Robust and User-Friendly Protocols for Broad Applicability

A major advancement associated with RuPhos-Pd-G3 is its incorporation into user-friendly formats that broaden its accessibility to chemists who may not be specialists in catalysis. The RuPhos-Pd-G3 GT capsule is a prime example of this trend. alfachemic.com

These capsules contain a pre-weighed, precise amount of the catalyst (e.g., 0.025 mmol), eliminating the need for weighing out small quantities of the air- and moisture-stable, yet sensitive, compound on a balance. The capsule shell is made of cellulose, which is designed to disintegrate when added to the reaction solvent, releasing the catalyst. Upon completion of the reaction, the remnants of the capsule can be easily removed by filtration. This "plug-and-play" approach simplifies reaction setup, reduces the potential for human error, and makes the catalyst more convenient for discovery-scale chemistry.

Furthermore, the development of robust protocols extends to the catalyst's compatibility with a wide range of functional groups and reaction conditions. chemimpex.com RuPhos-Pd-G3 has demonstrated high yields in reactions with electron-rich, electron-deficient, and sterically hindered substrates. nih.gov The creation of comprehensive manuals and guidelines for cross-coupling reactions, which often feature G3 precatalysts, provides chemists with reliable starting points for reaction optimization, further enhancing the broad applicability of the catalyst. Encapsulation technology has also been extended to include multiple reaction components, such as the catalyst, ligand, and base, within a single wax capsule, further simplifying glove-box-free synthesis. nih.gov

Future Outlook for RuPhos-Pd-G3 in New Synthetic Transformations and Industrial Processes

The versatility and robustness of RuPhos-Pd-G3 suggest a promising future in both new synthetic transformations and large-scale industrial processes. chemimpex.comchemscene.com Its proven efficacy in forming a wide array of chemical bonds (C-C, C-N, C-O, C-S, C-F) makes it a valuable tool for synthesizing complex molecules, particularly in the pharmaceutical and materials science sectors. cenmed.comchemimpex.comscientificlabs.co.uk

Future research will likely focus on expanding the scope of RuPhos-Pd-G3 to even more challenging transformations. This includes the development of novel cross-coupling reactions and its application in the late-stage functionalization of complex molecules, a critical step in drug discovery. nih.gov

A significant area of future development is in polymer chemistry. RuPhos-Pd-G3 has already shown great promise in Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) for the precision synthesis of conjugated polymers like polythiophenes. scientificlabs.co.ukrsc.orgresearchgate.netacs.org This controlled polymerization method allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which is crucial for applications in organic electronics and advanced materials. rsc.orgresearchgate.net

For industrial processes, the key will be to build upon the current advantages of RuPhos-Pd-G3—low catalyst loadings and high activity. The development of continuous flow reactor systems utilizing this catalyst could offer enhanced efficiency, safety, and scalability for manufacturing fine chemicals and active pharmaceutical ingredients. Combining the catalyst's high performance with advanced immobilization techniques will be crucial for making large-scale, sustainable palladium-catalyzed processes a reality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.